molecular formula C12H12O B13299867 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL

1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL

Cat. No.: B13299867
M. Wt: 172.22 g/mol
InChI Key: SNFJNUFPSRRJKF-UHFFFAOYSA-N
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Description

1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL is a chemical compound with a unique structure that includes an ethynyl group, a methyl group, and a dihydroindenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-2,3-dihydro-1H-inden-1-one and ethynylating agents.

    Ethynylation Reaction: The key step involves the ethynylation of the starting material. This can be achieved using reagents like ethynyl magnesium bromide or ethynyl lithium under controlled conditions.

    Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the final compound, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the ethynylation reaction efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification Techniques: Employing purification techniques like distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of materials with unique properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or changes in cellular functions.

Comparison with Similar Compounds

    1H-Inden-1-ol, 2,3-dihydro-: A structurally similar compound with a hydroxyl group instead of an ethynyl group.

    1H-Inden-1-one, 2,3-dihydro-: Another related compound with a ketone group.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-ethynyl-6-methyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C12H12O/c1-3-12(13)7-6-10-5-4-9(2)8-11(10)12/h1,4-5,8,13H,6-7H2,2H3

InChI Key

SNFJNUFPSRRJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2(C#C)O)C=C1

Origin of Product

United States

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